Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L023103 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for L023103 are not widely documented. it is typically synthesized in specialized laboratories with advanced synthesis capabilities .
Chemical Reactions Analysis
Types of Reactions
L023103 undergoes various chemical reactions, including:
Oxidation: L023103 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert L023103 into reduced forms.
Substitution: L023103 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
L023103 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
L023103 exerts its effects through specific molecular targets and pathways. It acts as an agonist for the oxytocin receptor, influencing various physiological processes . The detailed mechanism involves binding to the receptor and modulating its activity, leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
- L 023103
- L-023103
Uniqueness
L023103 is unique due to its specific molecular structure and bioactive properties. It has distinct interactions with its molecular targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C30H33ClN6O5S |
---|---|
Molecular Weight |
625.1 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide |
InChI |
InChI=1S/C30H33ClN6O5S/c1-36(2)19-5-18-32-27(38)17-10-21-8-15-24(16-9-21)43(41,42)37(23-13-11-22(31)12-14-23)20-28(39)34-35-29-25-6-3-4-7-26(25)33-30(29)40/h3-4,6-9,11-16,33,40H,5,10,17-20H2,1-2H3,(H,32,38) |
InChI Key |
BOPHFCQTNVDEDL-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)C4=CC=C(C=C4)Cl |
SMILES |
CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L023103; L 023103; L-023103. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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